molecular formula C13H18O3 B1312667 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol CAS No. 217433-37-9

2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol

Cat. No. B1312667
Key on ui cas rn: 217433-37-9
M. Wt: 222.28 g/mol
InChI Key: VOCBXMPWJAQCQY-UHFFFAOYSA-N
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Patent
US07371754B2

Procedure details

To a suspension of 1,2-benzenedimethanol (5 g, 36.19 mmol) in toluene/2,3-dihydropyran (206 ml/11 ml) at 30° C. was added 3.62 g Dowex (50WX2-100). The reaction stirred at 30° C. for 5 hours. The mixture was filtered to remove Dowex, then concentrated in vacuo and put on vacuum pump overnight w/stirring to remove 2,3-dihydropyran. The crude reaction product was purified by normal phase chromatography (20% EtOAc/hexanes—25% -30%) to give a clear liquid (5.72 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
toluene 2,3-dihydropyran
Quantity
206 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 50WX2-100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][OH:10])[C:2]([CH2:7][OH:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.C1(C)C=CC=CC=1.[O:18]1[CH:23]=[CH:22][CH2:21][CH2:20][CH2:19]1>>[O:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]1[O:8][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH2:9][OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)CO)CO
Name
toluene 2,3-dihydropyran
Quantity
206 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.O1CCCC=C1
Step Two
Name
( 50WX2-100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction stirred at 30° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove Dowex
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
put on vacuum pump overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
w/stirring
CUSTOM
Type
CUSTOM
Details
to remove 2,3-dihydropyran
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by normal phase chromatography (20% EtOAc/hexanes—25% -30%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(CCCC1)OCC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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